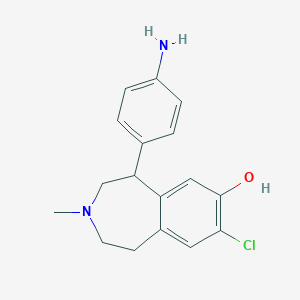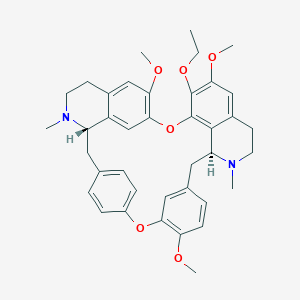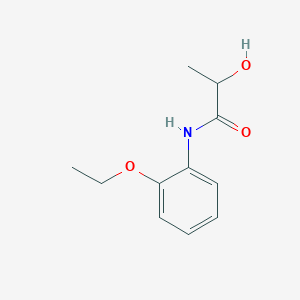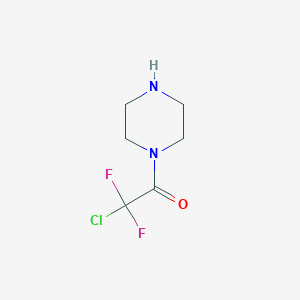
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone, also known as CDE, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of ketone and belongs to the class of organic compounds known as alpha-haloketones. In
Mecanismo De Acción
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased arousal and attention. It has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased stress hormone production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for the study of the nervous system. It is also stable and easy to handle, making it suitable for use in a wide range of experiments. However, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has some limitations. It is highly toxic and must be handled with care. It also has a short half-life, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone. One area of research is the development of drugs that target the cholinergic system for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of the effects of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone on the HPA axis and its potential role in the development of stress-related disorders. Additionally, there is a need for further studies on the toxicity of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone and its potential environmental impact.
Conclusion
In conclusion, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone is a valuable tool for scientific research. Its unique properties make it a potent inhibitor of acetylcholinesterase and a valuable tool for the study of the nervous system. However, its toxicity and short half-life must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential uses and limitations of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone.
Métodos De Síntesis
The synthesis of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone as a white crystalline solid with a melting point of 70-72°C.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone a valuable tool in the study of the nervous system and the development of drugs for neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
121412-25-7 |
|---|---|
Nombre del producto |
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone |
Fórmula molecular |
C6H9ClF2N2O |
Peso molecular |
198.6 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H9ClF2N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 |
Clave InChI |
OZXTVALCWMLIDN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C(F)(F)Cl |
SMILES canónico |
C1CN(CCN1)C(=O)C(F)(F)Cl |
Sinónimos |
Piperazine, 1-(chlorodifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



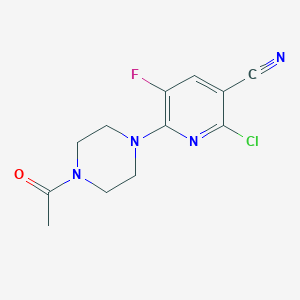
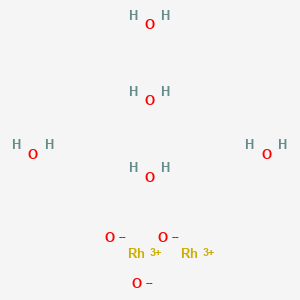

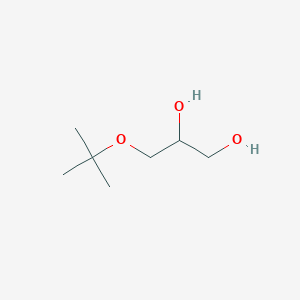
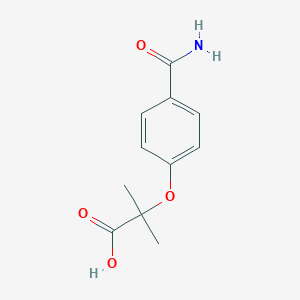
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
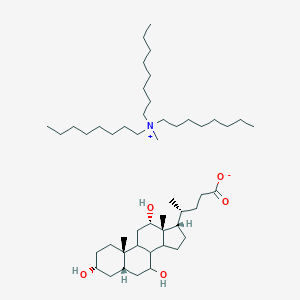
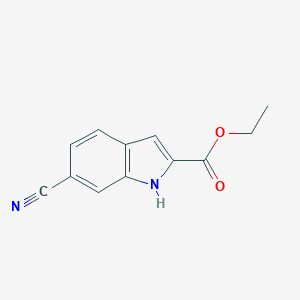
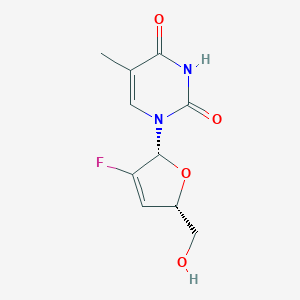
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
